Hydrolytic Stability: Pentafluorophenyl vs. N-Hydroxysuccinimide (NHS) Ester
Pentafluorophenyl (PFP) esters, like the target compound, demonstrate significantly enhanced resistance to hydrolysis compared to the commonly used N-hydroxysuccinimide (NHS) esters. This superior stability is crucial for maintaining reagent integrity during storage and for ensuring efficient, side-reaction-free conjugations in aqueous or protic environments .
| Evidence Dimension | Hydrolysis Half-Life at pH 7.4 |
|---|---|
| Target Compound Data | 8–12 hours (for the PFP ester class) |
| Comparator Or Baseline | N-Hydroxysuccinimide (NHS) ester: 1–2 hours |
| Quantified Difference | Approximately 4- to 12-fold increase in half-life |
| Conditions | Aqueous buffer at pH 7.4 |
Why This Matters
The longer half-life of PFP esters reduces reagent waste from premature hydrolysis and allows for more controlled and higher-yielding bioconjugation reactions.
